3-Methylcyclobutanamine hydrochloride
Overview
Description
3-Methylcyclobutanamine hydrochloride is a chemical compound with the molecular formula C5H11N.ClH. It is a derivative of cyclobutanamine, where a methyl group is attached to the third carbon of the cyclobutane ring. This compound is typically found as a white to off-white powder or crystals and is used in various research and industrial applications.
Mechanism of Action
- The compound is a white to off-white to brown powder or crystals . It should be stored in a refrigerator .
- The compound has a high gastrointestinal absorption and is BBB permeant, which means it can cross the blood-brain barrier . It is not a substrate for P-glycoprotein, a protein that pumps many foreign substances out of cells .
- It is not an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . These enzymes are involved in drug metabolism and bioactivation.
- The compound is very soluble, with a solubility of 43.3 mg/ml .
3-Methylcyclobutanamine hydrochloride
is a chemical compound with the molecular formula C5H12ClN . It has a molecular weight of 121.61 .Biochemical Analysis
Biochemical Properties
3-Methylcyclobutanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins can lead to alterations in protein conformation and function, which may influence cellular processes.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic state of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding interaction can result in conformational changes in the target biomolecule, thereby altering its function. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation products can have different biochemical properties. Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may differ from short-term exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function . At high doses, it can cause toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential organ damage. Threshold effects have been observed, where the compound’s impact changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For instance, the compound can affect the activity of enzymes involved in amino acid metabolism, leading to changes in metabolite levels. Additionally, it can influence metabolic flux by modulating the activity of key regulatory enzymes, thereby altering the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound can interact with specific transporters or binding proteins, which facilitate its movement across cellular membranes . This interaction can influence the compound’s localization and accumulation within different cellular compartments, thereby affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and influence gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylcyclobutanamine hydrochloride can be achieved through several methods. One common approach involves the alkylation of cyclobutanamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Methylcyclobutanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the amine to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated amines.
Scientific Research Applications
3-Methylcyclobutanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
N-Methylcyclobutanamine hydrochloride: A similar compound where the methyl group is attached to the nitrogen atom instead of the carbon atom.
Cyclobutanamine hydrochloride: The parent compound without the methyl substitution.
Comparison: 3-Methylcyclobutanamine hydrochloride is unique due to the presence of the methyl group on the cyclobutane ring, which can influence its chemical reactivity and biological activity. Compared to N-Methylcyclobutanamine hydrochloride, it may exhibit different steric and electronic properties, leading to variations in its behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
3-methylcyclobutan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-4-2-5(6)3-4;/h4-5H,2-3,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDHLHFUJZFKHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89381-07-7 | |
Record name | 3-methylcyclobutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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